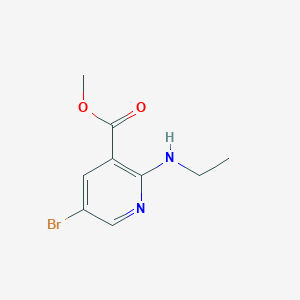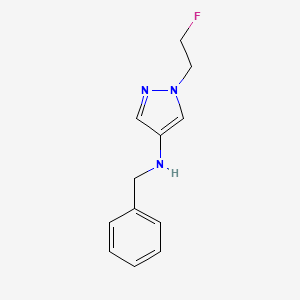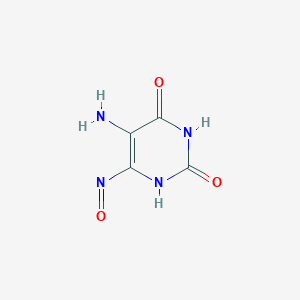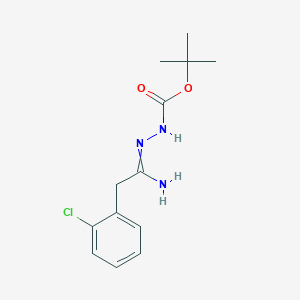![molecular formula C12H19N5 B11728305 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11728305.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is a class of heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts, and can be carried out under reflux or microwave irradiation to improve yields and reaction times .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs continuous flow reactors and environmentally friendly catalysts to enhance efficiency and reduce waste. Techniques such as ultrasound and microwave-assisted synthesis are also used to optimize reaction conditions and improve scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired product and may include reflux, microwave irradiation, or the use of catalysts .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved in its mechanism of action depend on the specific biological target and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives such as N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide .
Uniqueness
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H19N5 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-8-9(2)12(15-17)13-6-11-7-14-16(4)10(11)3/h7-8H,5-6H2,1-4H3,(H,13,15) |
Clé InChI |
KDJDAYUTUQNDRE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)NCC2=C(N(N=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728258.png)

![N'-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B11728268.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11728275.png)
![1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11728276.png)
![2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11728281.png)
![6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine](/img/structure/B11728286.png)
![4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11728287.png)

![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11728300.png)

